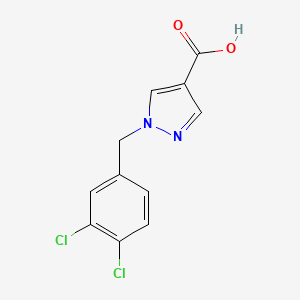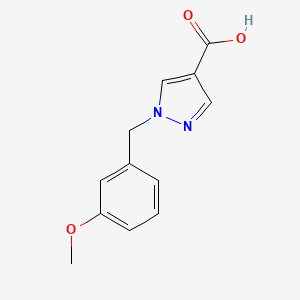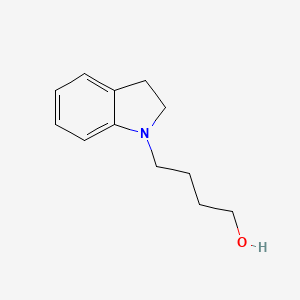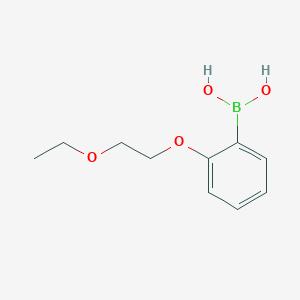
1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid
説明
The compound “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The molecule also contains a carboxylic acid group (-COOH), and a benzyl group that is substituted with two chlorine atoms .
Molecular Structure Analysis
The molecular structure of “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” would likely be complex due to the presence of multiple functional groups. The pyrazole ring, the benzyl group, and the carboxylic acid group would all contribute to the overall structure of the molecule .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid” would depend on its molecular structure. Factors such as polarity, solubility, and reactivity would be influenced by the functional groups present in the molecule .
科学的研究の応用
Heterocyclic Compound Synthesis and Biological Activities
1-(3,4-Dichlorobenzyl)-1H-pyrazole-4-carboxylic acid is part of a broader class of compounds known for their versatile synthetic applicability and significant biological activities. Pyrazole carboxylic acid derivatives, to which this compound belongs, serve as scaffold structures in heterocyclic compounds due to their wide range of biological activities. These include antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of pyrazole carboxylic acid derivatives and their biologic applications have been extensively reviewed, highlighting their potential as guides for scientists in medicinal chemistry (Cetin, 2020).
Contribution to Anticancer Agent Development
The Knoevenagel condensation reaction, involving carbonyl functionalities and active methylenes, has been a major driving force in the development of biologically fascinating molecules. This reaction has been utilized to generate a library of chemical compounds exhibiting remarkable anticancer activity. These compounds target various cancer targets like DNA, microtubules, Topo-I/II, and kinases among others. The review emphasizes the efficiency of the Knoevenagel condensation explored over the past years to generate molecules of pharmacological interest, predominantly toward cancer, showcasing the potential of pyrazole derivatives in anticancer research (Tokala, Bora, & Shankaraiah, 2022).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2O2/c12-9-2-1-7(3-10(9)13)5-15-6-8(4-14-15)11(16)17/h1-4,6H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZENOUGQBOBEAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN2C=C(C=N2)C(=O)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dichlorobenzyl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2-(6-Methyl-1,3-benzoxazol-2-yl)ethyl]amine](/img/structure/B1418528.png)
![1-[4-(Methylsulfonyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1418529.png)
![1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1418531.png)
amine](/img/structure/B1418534.png)


![Tert-butyl[(3,4-dimethylphenyl)methyl]amine](/img/structure/B1418539.png)


![2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)methyl]furan-3-carboxylic acid](/img/structure/B1418543.png)


![2-{[4-(Ethanesulfonyl)phenyl]sulfanyl}benzoic acid](/img/structure/B1418548.png)
